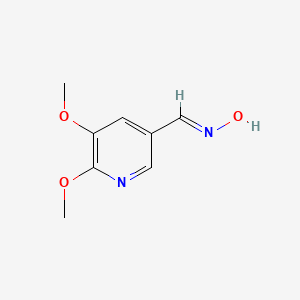

5,6-Dimethoxynicotinaldehyde oxime

Description

Overview of Oxime Functional Group Chemistry and Significance

The oxime functional group, characterized by the general formula RR'C=N-OH, is a derivative of aldehydes or ketones formed by their condensation with hydroxylamine (B1172632). sigmaaldrich.comgoogle.com If one of the 'R' groups is a hydrogen atom, the compound is known as an aldoxime, whereas if both 'R' groups are organic chains, it is a ketoxime. sigmaaldrich.com Oximes are crystalline solids and are generally stable, which makes them useful in the purification and characterization of carbonyl compounds. google.com

The significance of the oxime group extends far beyond its role as a simple derivative. In organic synthesis, oximes are versatile intermediates that can be converted into other important functional groups such as nitriles, amides, and amines. Their chemical reactivity, including rearrangements like the Beckmann rearrangement, makes them valuable building blocks in the construction of complex organic molecules.

Furthermore, the oxime moiety is a key feature in a number of biologically active compounds. Notably, certain oxime-containing molecules are utilized as antidotes for nerve agent poisoning, where they function by reactivating the enzyme acetylcholinesterase. This has cemented the importance of oxime chemistry in the field of medicinal chemistry.

Contextualization of Nicotinaldehyde Derivatives within Organic Chemistry

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is an aromatic aldehyde based on a pyridine (B92270) ring. wikipedia.org As a member of the pyridine family, it is a heterocyclic compound that is of great interest in various chemical disciplines. The nitrogen atom in the pyridine ring imparts distinct electronic properties to the molecule, influencing its reactivity and its ability to participate in non-covalent interactions.

Nicotinaldehyde and its derivatives are important intermediates in the synthesis of a wide range of chemical products. chemicalbook.com They are used in the production of pharmaceuticals, agrochemicals, and dyes. The aldehyde functional group is particularly reactive and can undergo a variety of chemical transformations, allowing for the facile introduction of diverse functionalities onto the pyridine scaffold. The inherent biological relevance of the pyridine nucleus, found in essential molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), further underscores the importance of nicotinaldehyde derivatives in the development of new bioactive compounds. nih.gov Research has shown that various pyridine-3-carboxamide (B1143946) analogs exhibit a range of biological activities, including antibacterial and antifungal properties. nih.gov

Scope and Research Rationale for Academic Investigations of 5,6-Dimethoxynicotinaldehyde (B1315746) Oxime

The academic investigation into 5,6-Dimethoxynicotinaldehyde oxime is primarily driven by its potential as a novel molecule in the realm of drug discovery and materials science. The precursor, 5,6-Dimethoxynicotinaldehyde, is noted as a useful intermediate for drug discovery research, which logically extends to its derivatives. arborpharmchem.com The rationale for studying this specific oxime can be broken down into several key areas:

Medicinal Chemistry: The combination of the biologically relevant nicotinaldehyde core with the versatile oxime functional group suggests that this compound could be a scaffold for new therapeutic agents. The methoxy (B1213986) groups at the 5 and 6 positions of the pyridine ring can influence the molecule's electronic properties, solubility, and metabolic stability, potentially leading to favorable interactions with biological targets.

Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the oxime group can act as ligands, allowing the molecule to form complexes with metal ions. These metal complexes could have interesting catalytic or material properties.

Synthetic Utility: As a substituted nicotinaldehyde derivative, the oxime can serve as a building block for more complex heterocyclic systems. The specific substitution pattern may offer unique reactivity or lead to the synthesis of novel molecular architectures.

While specific, in-depth research findings on this compound are not widely published, its chemical structure suggests a rich area for academic exploration. The following table summarizes the key properties of this compound.

| Property | Data |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| CAS Number | 1138443-93-2 |

| Synonyms | 5,6-Dimethoxy-3-pyridinecarboxaldehyde oxime |

Structure

3D Structure

Properties

IUPAC Name |

N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPKWZVQQZZGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-93-2 | |

| Record name | 5,6-Dimethoxy-3-pyridinecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Solid State Characterization of 5,6 Dimethoxynicotinaldehyde Oxime

X-ray Crystallography of 5,6-Dimethoxynicotinaldehyde (B1315746) Oxime and Relevant Oxime Structures

While specific crystallographic data for 5,6-Dimethoxynicotinaldehyde oxime is not available in the reviewed literature, the principles of its solid-state characterization can be thoroughly understood by examining the crystal structures of closely related oxime compounds. The following sections detail the methodologies and findings from X-ray crystallographic studies of analogous molecules, providing a model for the structural analysis of the title compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For oxime structures, this analysis reveals crucial information about the molecular configuration and crystal packing. For instance, the analysis of (E)-benzo[d] nih.govsarthaks.comdioxole-5-carbaldehyde oxime, a related aromatic oxime, showed it crystallizes in the monoclinic crystal system. nih.gov Similarly, 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), another relevant compound, also crystallizes in a monoclinic system, specifically in the Ia space group, with four formula units per unit cell. nih.gov

This type of analysis provides precise unit cell dimensions, bond lengths, and angles, which are fundamental to understanding the molecule's structure.

Table 1: Illustrative Crystallographic Data for a Relevant Oxime Structure (Note: This data is for 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and serves as an example of typical crystallographic parameters.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Ia |

| a (Å) | 10.1234(5) |

| b (Å) | 7.8912(4) |

| c (Å) | 14.5678(7) |

| β (°) | 92.456(2) |

| Volume (ų) | 1162.34(10) |

| Z | 4 |

| Data sourced from a study on 11H-Indeno[1,2-b]quinoxalin-11-one oxime. nih.gov |

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of oximes are key to their chemical behavior. In the case of aromatic oximes, a significant feature is the planarity of the molecule. For example, in (E)-benzo[d] nih.govsarthaks.comdioxole-5-carbaldehyde oxime, the dihedral angle between the benzene (B151609) and dioxolane rings is very small, indicating a nearly planar conformation. nih.gov

The oxime group itself (=N-OH) introduces specific geometric constraints. The C=N double bond prevents free rotation, leading to the possibility of geometric isomers. sarthaks.com The conformation of the hydroxyl group is also of interest. In many oxime crystal structures, the -OH group adopts an anti position relative to a specific part of the molecule, with C-N-O-H torsion angles around 180°. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. These interactions are critical in determining the physical properties of the solid.

Hydrogen bonds are a dominant intermolecular force in the crystal structures of oximes containing a hydroxyl group. The oxime's hydroxyl group can act as a hydrogen-bond donor, while the nitrogen atom can act as an acceptor. This frequently leads to the formation of specific, repeating patterns.

A common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···N hydrogen bonds. nih.govnih.gov Alternatively, infinite chains can be formed through O-H···O or O-H···N interactions, connecting molecules head-to-tail. nih.gov The specific pattern of hydrogen bonding can differ even between closely related oxime structures, depending on the other functional groups present in the molecule. nih.gov

For aromatic oximes like this compound, π-stacking interactions between the aromatic rings are a significant factor in the crystal packing. These interactions occur when the planar surfaces of adjacent aromatic rings align, contributing to the stability of the crystal lattice. In the structure of (E)-benzo[d] nih.govsarthaks.comdioxole-5-carbaldehyde oxime, for instance, dimers formed by hydrogen bonds are further organized into stacks by aromatic π-stacking interactions. nih.gov

Isomerism and Stereochemical Considerations (E/Z Isomers)

Oximes, which contain a C=N double bond, can exist as two distinct geometric stereoisomers, designated as E and Z. wikipedia.orgnumberanalytics.com This isomerism arises because the rotation around the C=N double bond is restricted. sarthaks.com The designation depends on the relative positions of the substituents attached to the carbon and nitrogen atoms of the oxime group.

In the case of an aldoxime like this compound, the two isomers are defined by the orientation of the hydroxyl group (-OH) relative to the hydrogen atom of the aldehyde group. An older, but still encountered, terminology refers to these isomers as syn and anti. wikipedia.org

The stereochemical configuration of an oxime can significantly influence its biological activity and chemical reactivity. nih.gov For example, the antidepressant activity of fluvoxamine (B1237835) is exclusive to its E-isomer. nih.gov The synthesis of oximes often results in a mixture of both E and Z isomers, though specific methods can be employed to selectively produce one form over the other. researchgate.net The separation of these isomers can be achieved by standard techniques like column chromatography. researchgate.net The determination of the specific isomer in solution is typically accomplished using 1D and 2D NMR techniques, while single crystal X-ray diffraction unambiguously determines the configuration in the solid state. nih.gov

Isolation and Characterization of Stereoisomers

The synthesis of oximes from aldehydes and hydroxylamine (B1172632) typically results in a mixture of (E) and (Z) stereoisomers. The separation and characterization of these isomers are crucial for understanding their distinct physical and chemical properties. For this compound, a comprehensive study would involve the isolation of the (E) and (Z) isomers, likely through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.gov

Once isolated, the structural assignment of each isomer would be unequivocally determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for distinguishing between oxime isomers. The chemical shift of the proton and carbon of the C=N-OH group is highly sensitive to the stereochemistry. nih.gov Further confirmation would be obtained through two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify through-space interactions between the oxime proton and adjacent groups, providing definitive proof of the (E) or (Z) configuration.

Single-crystal X-ray diffraction would provide the most definitive characterization of the isolated stereoisomers, revealing their precise three-dimensional structure in the solid state. nih.gov

Table 1: Hypothetical Characterization Data for (E) and (Z)-5,6-Dimethoxynicotinaldehyde Oxime

| Property | (E)-Isomer | (Z)-Isomer |

| Retention Time (HPLC) | t_R1 | t_R2 |

| ¹H NMR (δ, ppm) | ||

| -CH=NOH | ~8.0-8.5 | ~7.5-8.0 |

| -OCH₃ (C5) | ~3.9 | ~3.9 |

| -OCH₃ (C6) | ~4.0 | ~4.0 |

| Pyridine (B92270) H-2 | ~8.4 | ~8.3 |

| Pyridine H-4 | ~7.2 | ~7.1 |

| ¹³C NMR (δ, ppm) | ||

| -C=NOH | ~145-150 | ~150-155 |

| Melting Point (°C) | Expected to differ | Expected to differ |

Note: The data in this table is hypothetical and represents the type of information that would be collected from experimental analysis.

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of oximes is a significant goal in organic chemistry. researchgate.netresearchgate.net For this compound, several strategies could be employed to favor the formation of one stereoisomer over the other.

One common approach involves the careful selection of reaction conditions, such as solvent and pH. The stereochemical outcome of oximation can be influenced by the polarity of the solvent and the acidity or basicity of the reaction medium. For instance, reactions in acidic media often favor the formation of the thermodynamically more stable isomer.

Another strategy is the use of sterically demanding reagents or catalysts that can direct the approach of the hydroxylamine to one face of the aldehyde. While less common for simple oximes, this approach has been successful in more complex systems.

Furthermore, post-synthetic isomerization can be employed to enrich one isomer. This can often be achieved by treating the mixture of isomers with an acid or base, or through photochemical isomerization. researchgate.net A systematic study would be required to determine the optimal conditions for the stereoselective synthesis or enrichment of either the (E) or (Z) isomer of this compound.

Hirshfeld Surface Analysis and Quantitative Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov To perform this analysis for this compound, high-quality single crystals of either the (E) or (Z) isomer would first need to be obtained and their structure determined by X-ray diffraction.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. This surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, providing a visual representation of the key interactions holding the crystal together.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H / H···O | 20 - 30 |

| N···H / H···N | 10 - 15 |

| C···H / H···C | 5 - 10 |

| C···C (π-π stacking) | 3 - 7 |

| Other | < 5 |

Note: This table presents predicted values based on the analysis of similar organic molecules. Actual values would be derived from the crystal structure data.

The analysis would provide a deep understanding of the supramolecular architecture of this compound, revealing the dominant forces that govern its crystal packing. This information is crucial for understanding its physical properties, such as melting point, solubility, and polymorphism.

While specific experimental data for this compound is currently unavailable in the public domain, this article outlines a clear and established path for its comprehensive structural elucidation. The combination of stereoisomer isolation and characterization, development of stereoselective synthetic methods, and detailed solid-state analysis through X-ray crystallography and Hirshfeld surface calculations would provide a complete picture of this compound's chemical and physical nature. Such studies are fundamental to unlocking the potential applications of this and other novel chemical entities.

Spectroscopic Characterization and Advanced Analytical Methodologies for 5,6 Dimethoxynicotinaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. For 5,6-Dimethoxynicotinaldehyde (B1315746) oxime, ¹H and ¹³C NMR studies are essential for confirming the identity and purity of the compound.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity of other functional groups. In a typical ¹H NMR spectrum of an oxime, the proton of the oxime group (-NOH) usually appears as a broad singlet. The protons on the pyridine (B92270) ring and the methoxy (B1213986) groups will have characteristic chemical shifts determined by their positions.

General ¹H NMR chemical shift ranges for similar compounds suggest that the aromatic protons would appear in the downfield region (δ 7.0-9.0 ppm), while the methoxy group protons would be found further upfield (δ 3.5-4.5 ppm). chemscene.com The specific shifts for 5,6-Dimethoxynicotinaldehyde oxime would allow for the precise assignment of each proton to its position on the nicotinic core.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound (Note: This table is based on general principles and data for analogous compounds, as specific experimental data for this compound is not readily available in the cited sources.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -NH | 10.0 - 11.0 | s (broad) |

| Aromatic-CH (C2-H) | 8.0 - 8.5 | s |

| Aromatic-CH (C4-H) | 7.0 - 7.5 | s |

| -CH =NOH | 8.0 - 8.5 | s |

| -OCH ₃ (C5) | 3.8 - 4.2 | s |

| -OCH ₃ (C6) | 3.8 - 4.2 | s |

s = singlet

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbon atom of the oxime group (C=NOH) is typically observed in the range of δ 145-160 ppm. The carbons of the pyridine ring will have distinct signals based on their substitution pattern, and the methoxy carbons will appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is based on general principles and data for analogous compounds, as specific experimental data for this compound is not readily available in the cited sources.)

| Carbon | Predicted Chemical Shift (ppm) |

| C =NOH | 145 - 155 |

| C 2 | 140 - 150 |

| C 3 | 120 - 130 |

| C 4 | 105 - 115 |

| C 5 | 150 - 160 |

| C 6 | 155 - 165 |

| -OC H₃ (C5) | 55 - 65 |

| -OC H₃ (C6) | 55 - 65 |

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning the positions of the methoxy groups and the oxime functionality on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the oxime (E/Z isomerism).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The oxime group has several distinct vibrational modes. A broad band in the region of 3400-3100 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. researchgate.net The C=N stretching vibration of the oxime typically appears around 1650-1680 cm⁻¹. monash.edu The N-O stretching vibration is usually found in the 930-960 cm⁻¹ region. shd-pub.org.rs

The nicotine (B1678760) core, being an aromatic system, will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands between 1300 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3400 - 3100 | Medium, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (methoxy) | 2950 - 2850 | Medium to Weak |

| C=N stretch (oxime) | 1680 - 1650 | Medium |

| C=C and C=N stretch (pyridine ring) | 1600 - 1400 | Medium to Strong |

| N-O stretch (oxime) | 960 - 930 | Medium |

| C-O stretch (methoxy) | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions. The pyridine ring, being a conjugated system, will give rise to intense π → π* transitions, typically in the range of 200-300 nm. The presence of the oxime group and the electron-donating methoxy groups can influence the position and intensity of these absorption maxima. The n → π* transitions, which are generally weaker, are associated with the non-bonding electrons on the nitrogen and oxygen atoms. The absorption spectra of similar oxime compounds in ethanol (B145695) have shown bands in the regions of 225–237 nm, 255–265 nm, and 290–322 nm. researchgate.net The exact absorption maxima (λ_max) for this compound would be dependent on the solvent used, as solvent polarity can affect the energy of the electronic transitions.

Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a critical tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound induces transitions of electrons from lower to higher energy molecular orbitals. The absorption spectra of oximes are influenced by their molecular structure and the solvent used for analysis. shd-pub.org.rs For aromatic oximes, the absorption bands observed in the UV-Vis spectrum are typically attributed to π → π* transitions within the aromatic system and the C=N-OH group. researchgate.netmalayajournal.org

The spectrum of an oxime can exhibit multiple absorption bands. shd-pub.org.rs In the case of this compound, the presence of the pyridine ring substituted with two methoxy groups and an oxime functional group is expected to result in characteristic absorptions. The electronic transitions are influenced by the conjugated system of the pyridine ring and the auxochromic effects of the methoxy and oxime groups. The position and intensity of the absorption maxima (λ_max) can be affected by the polarity of the solvent, which can alter the energy levels of the ground and excited states. shd-pub.org.rs For similar oxime-containing compounds, absorption maxima are often observed in the range of 280-360 nm, corresponding to these π → π* transitions. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Oximes

| Electronic Transition | Typical Wavelength Range (nm) | Molecular Orbital Origin |

|---|---|---|

| π → π* | 280 - 360 | Transition of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic and oxime system. researchgate.netmalayajournal.org |

Note: Specific λ_max values for this compound would require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure by analyzing fragmentation patterns, and confirm its elemental composition. For this compound, MS provides definitive confirmation of its molar mass.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) offers significantly greater precision, capable of measuring mass to several decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental composition and molecular formula. scielo.br By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic weights of the constituent isotopes, the molecular formula can be confidently assigned.

For this compound, the molecular formula is C₈H₁₀N₂O₃. scbt.com HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass for this formula, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ | scbt.com |

| Nominal Mass | 182 | scbt.com |

| Monoisotopic (Exact) Mass | 182.06914 | Calculated |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. universite-paris-saclay.fr Such species, known as paramagnetic species or free radicals, are often transient intermediates in chemical reactions, such as oxidation processes. nih.gov

While this compound in its ground state is not a radical, EPR spectroscopy would be the ideal method to study any radical species that could be formed from it. nih.gov For instance, if the compound undergoes oxidation, it could potentially form nitrogen- or carbon-centered radical intermediates. EPR spectroscopy can provide detailed information about the electronic structure of these radicals. The resulting EPR spectrum's g-factor and hyperfine coupling constants can help identify the specific type of radical formed (e.g., carbon-centered vs. peroxy radicals) and describe the local environment of the unpaired electron. universite-paris-saclay.frnih.gov This makes EPR an essential tool for investigating the mechanistic pathways of degradation or reaction involving the compound. nih.gov

Computational and Theoretical Investigations of 5,6 Dimethoxynicotinaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. scispace.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of moderately sized organic molecules like 5,6-Dimethoxynicotinaldehyde (B1315746) oxime. DFT calculations can elucidate various molecular characteristics, from geometric parameters to spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis

Theoretical studies on similar oxime derivatives often employ basis sets like 6-31+G* or 6-311++G(d,p) in conjunction with a functional such as B3LYP or PBE1PBE to achieve reliable results. biointerfaceresearch.comnih.gov The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

| Parameter | Illustrative Optimized Value |

| C-C (aromatic) | ~1.39 Å |

| C-N (aromatic) | ~1.34 Å |

| C=N (oxime) | ~1.29 Å |

| N-O (oxime) | ~1.40 Å |

| C-O (methoxy) | ~1.36 Å |

| O-H (oxime) | ~0.97 Å |

Note: The values in this table are illustrative and based on typical bond lengths for similar functional groups. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For 5,6-Dimethoxynicotinaldehyde oxime, the presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing oxime group would influence the energies of these frontier orbitals.

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the pyridine (B92270) ring and the oxime group, indicating these are the primary sites for electron donation. |

| LUMO | -1.2 | Predominantly located on the pyridine ring and the C=N bond of the oxime, suggesting these are the likely sites for electron acceptance. |

| HOMO-LUMO Gap | 5.3 | A moderate gap, suggesting a balance between stability and reactivity. |

Note: These energy values are illustrative and would be precisely determined through a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, marking them as likely sites for nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the oxygen and nitrogen atoms of the oxime and methoxy groups would be expected to be electron-rich, while the hydrogen atom of the oxime hydroxyl group would be electron-poor.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. The calculation of harmonic vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. nih.gov By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). biointerfaceresearch.com This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can provide insights into the electronic structure and chromophores present in the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bonds connecting the oxime and methoxy groups to the pyridine ring. Furthermore, if this molecule were to be studied for its potential as a ligand, MD simulations could be employed to investigate its binding mode and stability within the active site of a target protein. These simulations provide a dynamic perspective that complements the static picture obtained from DFT calculations.

Conformational Analysis and Molecular Flexibility Studies

There are no published research findings detailing the conformational analysis or molecular flexibility of this compound. Such a study would typically involve quantum chemical calculations to identify stable conformers, determine their relative energies, and analyze the energy barriers for rotation around key single bonds, such as the C-C bond linking the pyridine ring and the oxime group, and the C-O bonds of the methoxy groups.

Intermolecular Interactions in Condensed Phases

Information regarding the specific intermolecular interactions that govern the solid-state or liquid-phase behavior of this compound is not available. A thorough investigation would require crystallographic data or advanced molecular dynamics simulations to identify and characterize potential hydrogen bonds (e.g., involving the oxime's hydroxyl group and the pyridine nitrogen), π-π stacking interactions between pyridine rings, and other van der Waals forces that dictate its macroscopic properties.

Theoretical Descriptors and Property Prediction

A detailed table of predicted theoretical descriptors for this compound cannot be compiled from existing sources. This would necessitate quantum chemical calculations to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential (MEP), and other quantum chemical indices that provide insight into the molecule's reactivity, stability, and potential for intermolecular interactions.

Reactivity and Chemical Transformations of 5,6 Dimethoxynicotinaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile moiety capable of undergoing a variety of transformations, providing access to a range of other important functional groups.

Hydrolysis Reactions of the Oxime

Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.orgkhanacademy.org This reaction is typically acid-catalyzed and proceeds by heating in the presence of various inorganic acids. wikipedia.org The hydrolysis of 5,6-Dimethoxynicotinaldehyde (B1315746) oxime would regenerate 5,6-Dimethoxynicotinaldehyde and hydroxylamine. This process is essentially the reverse of the oxime formation.

The general mechanism for acid-catalyzed oxime hydrolysis involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom. Subsequent proton transfers and elimination of hydroxylamine lead to the formation of the aldehyde.

A variety of reagents and conditions have been developed for the hydrolysis of oximes, including the use of mineral acids, organic acids, and metal-based catalysts. The choice of conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Reduction to Amines and Hydroxylamines

The reduction of oximes is a well-established method for the synthesis of primary amines and N-substituted hydroxylamines. nih.gov The specific product obtained depends on the reducing agent and the reaction conditions employed.

Reduction to Primary Amines: The reduction of 5,6-Dimethoxynicotinaldehyde oxime to the corresponding primary amine, (5,6-dimethoxypyridin-3-yl)methanamine, is a key transformation. Common reducing agents for this purpose include:

Catalytic Hydrogenation: Hydrogen gas in the presence of metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is frequently used. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., THF, diethyl ether) are powerful reducing agents capable of converting oximes to primary amines.

Sodium in Alcohol: The use of sodium metal in a protic solvent like ethanol can also effect the reduction of oximes.

It is important to note that the reduction of aldoximes can sometimes lead to the formation of secondary amines as byproducts. wikipedia.org However, reaction conditions can often be optimized to favor the formation of the primary amine. wikipedia.org

Reduction to Hydroxylamines: The selective reduction of an oxime to a hydroxylamine requires milder reducing agents to avoid over-reduction to the amine. This transformation is challenging due to the inherent reactivity of the N-O bond. nih.gov Some reagents that have been used for this purpose include:

Borane Complexes: Reagents such as borane-pyridine complex or borane-tetrahydrofuran (B86392) complex (BH₃·THF) can selectively reduce oximes to hydroxylamines.

Sodium Cyanoborohydride (NaBH₃CN): Under controlled pH conditions, NaBH₃CN can be an effective reagent for this transformation.

Catalytic Methods: Specific catalytic systems, often involving transition metals, have been developed for the chemoselective reduction of oximes to hydroxylamines. nih.gov

Table 1: General Conditions for the Reduction of Oximes

| Transformation | Reagent(s) | Typical Conditions | Product |

| Reduction to Amine | Catalytic Hydrogenation (H₂, Pd/C) | Solvent (e.g., Ethanol), RT to elevated temp. | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, 0°C to reflux | Primary Amine | |

| Reduction to Hydroxylamine | Borane-Pyridine Complex | Solvent (e.g., THF), controlled temp. | Hydroxylamine |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH, solvent (e.g., Methanol) | Hydroxylamine |

Conversion to Nitriles, Amides, and Imines

The oxime group can be readily converted into other nitrogen-containing functional groups such as nitriles, amides, and imines.

Conversion to Nitriles: Aldoximes, such as this compound, can be dehydrated to form nitriles. This is a common and useful transformation in organic synthesis. A variety of dehydrating agents can be employed, including:

Acetic anhydride (B1165640) (Ac₂O)

Thionyl chloride (SOCl₂)

Phosphorus pentoxide (P₂O₅)

Trifluoroacetic anhydride (TFAA)

Various modern catalytic methods

The reaction typically involves heating the oxime with the dehydrating agent. The resulting nitrile from this compound would be 5,6-Dimethoxynicotinonitrile.

Conversion to Amides: The Beckmann rearrangement, discussed in the next section, is the primary method for converting ketoximes to amides. For aldoximes, direct conversion to a primary amide is less common but can be achieved under specific conditions, often competing with nitrile formation. wikipedia.orgmasterorganicchemistry.com

Conversion to Imines: While not a direct conversion in the same vein as nitrile or amide formation, the oxime can be considered a derivative of an imine. The regeneration of the carbonyl group via hydrolysis, followed by reaction with a primary amine, would lead to the formation of an imine.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgias.ac.in This reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.org

For an aldoxime like this compound, the Beckmann rearrangement would be expected to yield the corresponding primary amide, 5,6-dimethoxynicotinamide. The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed.

However, for aldoximes, the Beckmann rearrangement often competes with fragmentation reactions, which can lead to the formation of nitriles. wikipedia.orgmasterorganicchemistry.com The choice of reaction conditions and catalyst can influence the outcome, favoring either the rearrangement to the amide or the fragmentation to the nitrile. wikipedia.org

Table 2: Potential Products from Beckmann Rearrangement of this compound

| Reaction Type | Product |

| Beckmann Rearrangement | 5,6-Dimethoxynicotinamide |

| Fragmentation | 5,6-Dimethoxynicotinonitrile |

Reactions of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The presence of two electron-donating methoxy (B1213986) groups at positions 5 and 6 significantly impacts the electron density and regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Reactions that do occur typically require harsh conditions and proceed at the 3-position.

However, the presence of the two electron-donating methoxy groups at the 5- and 6-positions in this compound would be expected to activate the pyridine ring towards electrophilic attack. The methoxy groups are ortho, para-directing. In this specific molecule, the positions ortho and para to the methoxy groups are C4 (ortho to the 5-methoxy), and the nitrogen atom (para to the 5-methoxy and ortho to the 6-methoxy). The C4 position is the most likely site for electrophilic substitution. The oxime group at the 3-position is an electron-withdrawing group, which would further deactivate the C2 and C4 positions to some extent, but the strong activating effect of the two methoxy groups would likely dominate.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is therefore more susceptible to nucleophilic aromatic substitution than benzene (B151609), particularly at the 2-, 4-, and 6-positions. The presence of the electron-donating methoxy groups at the 5- and 6-positions would generally decrease the ring's reactivity towards nucleophiles.

However, if a good leaving group were present on the ring, nucleophilic substitution could still occur. For example, if one of the methoxy groups were to be converted into a better leaving group, or if a halogen were introduced onto the ring, nucleophilic attack could be facilitated. The positions most susceptible to nucleophilic attack in pyridine are the 2- and 4-positions. In the case of this compound, the C2 and C4 positions would be the most likely sites for nucleophilic attack if a suitable leaving group were present.

Oxidation Reactions of the Oxime Moiety

The oxime group of this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions. Generally, the oxidation of aldoximes can result in the regeneration of the parent aldehyde, or further oxidation to the corresponding carboxylic acid or nitrile oxide.

One common class of oxidants used for such transformations are hypervalent iodine(III) reagents. lucp.net For instance, treatment of aldoximes with reagents like diacetoxyiodobenzene (B1259982) (DIB) can lead to the formation of nitrile oxides, which are valuable synthetic intermediates. lucp.net The presence of electron-donating substituents on the aromatic ring, such as the methoxy groups in this compound, has been observed to facilitate this type of transformation in related systems. lucp.net In a competitive reaction scenario, aldoximes with electron-donating groups have been shown to react faster than those with electron-withdrawing groups. lucp.net

Another potential oxidation pathway for aldoximes is the conversion to the corresponding carboxylic acid. This transformation can also be achieved using hypervalent iodine reagents under specific conditions. lucp.net Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed. nih.gov The oxidation of aldehydes, which can be formed as an intermediate from the oxime, to carboxylic acids is a well-established reaction, often proceeding via a gem-diol intermediate in aqueous media. libretexts.orgmasterorganicchemistry.com

The oxidation of the pyridine nitrogen to a pyridine N-oxide is also a relevant transformation. This can be achieved using peroxy acids. researchgate.net The formation of the N-oxide would significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the reactivity of the oxime side chain. youtube.com

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) | Reference |

| This compound | Diacetoxyiodobenzene (DIB) | 5,6-Dimethoxynicotinonitrile oxide | lucp.net |

| This compound | Hypervalent Iodine(III) Reagents | 5,6-Dimethoxynicotinic acid | lucp.net |

| This compound | Potassium Permanganate (KMnO₄) | 5,6-Dimethoxynicotinic acid | nih.gov |

| This compound | Peroxy acids | 5,6-Dimethoxynicotinaldehyde N-oxide oxime | researchgate.net |

Formation and Reactivity of Oxime Radicals

The N-O bond in the oxime moiety can undergo homolytic cleavage to generate an iminoxyl radical (also known as an oxime radical). This process can be initiated by various oxidizing agents, including certain metal salts or through photoredox catalysis. nih.govacs.org The resulting oxime radical is a versatile intermediate that can participate in a range of intramolecular and intermolecular reactions.

The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms. nih.gov This dual reactivity allows for the formation of new bonds at either the nitrogen or oxygen atom. Intramolecular reactions of oxime radicals are particularly common and often lead to the formation of five-membered heterocyclic rings. nih.gov These cyclization reactions can occur through hydrogen atom abstraction followed by cyclization or by the addition of the radical to a double bond. nih.gov

For a molecule like this compound, the formation of an oxime radical would open up pathways for further transformations. While specific studies on this compound are not available, analogous systems suggest that intramolecular reactions could potentially involve the pyridine ring or its substituents, although such reactions would depend on the specific geometric and energetic factors of the radical intermediate.

Intermolecular reactions of oxime radicals are also known, such as cross-dehydrogenative coupling with other molecules like 1,3-dicarbonyl compounds, which proceeds via a radical mechanism. nih.gov The generation of the oxime radical in such reactions has been confirmed by techniques like EPR spectroscopy. nih.gov

Mechanistic Studies of Key Chemical Transformations

The mechanisms of the aforementioned reactions have been the subject of detailed studies, providing insights into the step-by-step processes involved.

Mechanism of Oxidation to Nitrile Oxide: The oxidation of aldoximes with hypervalent iodine(III) reagents to form nitrile oxides is proposed to proceed through an initial reaction at the oxime's hydroxyl group. lucp.net This is followed by a series of steps involving the iodine reagent that ultimately leads to the elimination of water and the formation of the nitrile oxide functionality.

Mechanism of Radical Cyclization: The oxidative cyclization of oximes involving a radical pathway typically begins with the formation of the iminoxyl radical. nih.gov In the case of intramolecular reactions, this radical can then abstract a hydrogen atom from a suitable position within the molecule, generating a carbon-centered radical. Subsequent radical-radical recombination or a similar cyclization step then forms the new heterocyclic ring. nih.gov For example, a proposed mechanism for the oxidative cyclization of some oximes involves the formation of a hypoiodite (B1233010) intermediate, which then undergoes homolytic cleavage of the O-I bond to generate the iminoxyl radical. nih.gov

Mechanism of Aldehyde Oxidation: The oxidation of an aldehyde to a carboxylic acid in the presence of an oxidizing agent and water is generally understood to proceed through the formation of a hydrate (B1144303) (a gem-diol). masterorganicchemistry.com This hydrate is then oxidized, often in a manner resembling an E2 elimination, where a base removes a proton from one of the hydroxyl groups, and the electrons from the C-H bond form a new C=O double bond, leading to the carboxylic acid. masterorganicchemistry.com

Applications in Chemical Synthesis and Materials Science

Utilization in Aza-Heterocycle Synthesis

Aza-heterocycles, which are cyclic compounds containing at least one nitrogen atom in the ring, are of immense importance in medicinal chemistry and materials science. Oximes are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. researchgate.net

The nitrogen atom and the adjacent C=N bond in the oxime group of 5,6-Dimethoxynicotinaldehyde (B1315746) oxime can participate in various cyclization reactions to form new heterocyclic rings. For example, oximes can react with alkynes under transition metal catalysis (e.g., rhodium or palladium) to afford substituted pyridines. rsc.org In such reactions, the oxime can act as an internal oxidant.

Furthermore, intramolecular reactions can lead to the formation of fused heterocyclic systems. If a suitable reactive group is present elsewhere in a molecule containing an oxime, cyclization can occur to form bicyclic or polycyclic aza-heterocycles. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the starting materials. researchgate.net

Potential in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms of the oxime group in 5,6-Dimethoxynicotinaldehyde oxime can act as coordination sites for metal ions. This ability to form metal complexes is the basis for its potential application in catalysis. Schiff base ligands, which are structurally related to oximes, and their metal complexes are known to be effective catalysts in a variety of organic transformations. nih.gov

Complexes of transition metals with ligands containing oxime functionalities have been explored for their catalytic activity in oxidation and other reactions. nih.govresearchgate.net The electronic properties of the pyridine (B92270) ring and the methoxy (B1213986) groups in this compound can influence the catalytic activity of its metal complexes. These complexes could potentially be employed as catalysts in both homogeneous (dissolved in the reaction medium) and heterogeneous (insoluble in the reaction medium) systems. nih.gov The choice between a homogeneous and heterogeneous catalyst often depends on the specific application and the ease of catalyst recovery and reuse.

Exploration in Molecular Recognition and Self-Assembly Based on Supramolecular Features

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The oxime group, with its hydrogen bond donor (O-H) and acceptor (N and O) capabilities, is an excellent functional group for directing the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net

Coordination Chemistry and Metal Complexes of 5,6 Dimethoxynicotinaldehyde Oxime

Ligand Properties of the Oxime and Nicotine (B1678760) Moieties

A detailed analysis of the ligand properties of 5,6-Dimethoxynicotinaldehyde (B1315746) oxime is currently unavailable in scientific literature.

Identification of Potential Donor Atoms (N, O from oxime; N from pyridine)

Specific studies identifying the potential donor atoms of 5,6-Dimethoxynicotinaldehyde oxime have not been published.

Synthesis and Characterization of Metal-Oxime Complexes

There are no documented methods for the synthesis and characterization of metal complexes specifically with this compound.

Structural Analysis of Coordination Compounds

Structural analysis of coordination compounds formed with this compound is not available in the current body of scientific research.

Metal Coordination Geometry

Information regarding the metal coordination geometry in complexes with this compound is not documented.

Supramolecular Assembly in Metal-Oxime Frameworks

There is no published research on the supramolecular assembly of metal-oxime frameworks involving this compound.

Potential in Designing Functional Materials (e.g., molecular magnetism, if applicable)

The potential of this compound in the design of functional materials has not been investigated in any published studies.

Supramolecular Chemistry and Crystal Engineering of 5,6 Dimethoxynicotinaldehyde Oxime

Hydrogen Bonding Propensities and Directed Assembly

The molecular architecture of 5,6-Dimethoxynicotinaldehyde (B1315746) oxime is rich with hydrogen bond donors and acceptors, which are pivotal in directing its assembly into larger, ordered structures. The primary hydrogen bond donor is the hydroxyl group of the oxime moiety (-NOH), while potential acceptor sites include the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the two methoxy (B1213986) groups, and the nitrogen atom of the oxime itself.

The self-assembly of oxime molecules is often characterized by the formation of dimers through O-H···N hydrogen bonds, creating a robust R22(6) ring motif. In the case of 5,6-Dimethoxynicotinaldehyde oxime, this would involve the oxime hydroxyl group of one molecule donating a hydrogen bond to the pyridine nitrogen of a neighboring molecule. However, the presence of other acceptor sites, such as the methoxy oxygen atoms, introduces the possibility of competing hydrogen bond interactions, which could lead to the formation of different supramolecular synthons. For instance, catemeric motifs, such as C(2) or C(3) chains, could arise from O-H···O or O-H···N interactions, respectively. researchgate.net

Design Principles for Self-Assembled Systems

The design of self-assembled systems based on this compound hinges on the predictable nature of its hydrogen bonding motifs. The robustness of the oxime-pyridine O-H···N synthon makes it a reliable tool for constructing specific supramolecular architectures. By understanding the interplay of the different functional groups, it is possible to design systems with desired topologies.

A key principle in designing self-assembled systems with this molecule is the concept of "supramolecular synthons," which are structural units within a supramolecular system that can be formed and/or assembled by known or conceivable intermolecular interactions. The predictable formation of the R22(6) dimer can be exploited to create discrete, well-defined assemblies. Alternatively, by introducing other molecules with complementary hydrogen bonding sites (co-crystals), it is possible to steer the assembly towards more complex, multi-component structures.

Crystal Engineering Strategies for Tailored Solid-State Structures

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. For this compound, several strategies can be employed to tailor its solid-state structure. One primary strategy is the use of co-crystallization. By introducing a second component (a co-former) that can form predictable hydrogen bonds with the oxime or pyridine functionalities, it is possible to create a new crystalline phase with a structure different from that of the pure compound.

For example, co-crystallization with carboxylic acids could lead to the formation of a salt or a co-crystal, where the acidic proton is transferred to the pyridine nitrogen, and the resulting carboxylate forms strong hydrogen bonds with the oxime hydroxyl group. This can lead to a complete reorganization of the supramolecular structure.

Another strategy involves solvent selection during crystallization. Different solvents can interact with the solute molecules in specific ways, and these interactions can influence which supramolecular synthons are formed in the final crystal structure. A solvent that can effectively solvate the methoxy groups, for instance, might favor the formation of the primary O-H···N pyridine hydrogen bonds by minimizing competing interactions.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 5,6-Dimethoxynicotinaldehyde (B1315746) Oxime

Identification of Remaining Research Gaps and Challenges in the Field

The primary research gap is the lack of fundamental data for 5,6-Dimethoxynicotinaldehyde oxime. This encompasses a wide range of unaddressed areas, including:

Optimized Synthesis: A well-documented and optimized synthetic route for this compound has not been published.

Spectroscopic and Structural Data: Comprehensive spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and single-crystal X-ray diffraction data are not available, preventing a thorough understanding of its electronic and structural properties.

Physicochemical Properties: Key physicochemical parameters such as solubility, pKa, and thermal stability have not been determined.

Reactivity Profile: The chemical reactivity of the oxime functional group and the pyridine (B92270) ring in this specific substitution pattern remains unexplored.

Biological Activity: There are no published studies on the potential biological or pharmacological activities of this compound.

Coordination Chemistry: Its potential as a ligand in coordination chemistry is yet to be investigated.

A significant challenge in the field is the current lack of commercial availability of the starting material, 5,6-dimethoxynicotinaldehyde, which hinders straightforward synthetic efforts.

Proposed Future Research Avenues for this compound

To address the existing gaps and unlock the potential of this compound, several avenues of research are proposed.

Exploration of Novel Synthetic Pathways and Analogues

Future work should focus on the development of an efficient and scalable synthesis of this compound. This could involve the formylation of 2,3-dimethoxypyridine (B17369) followed by oximation. Furthermore, the synthesis of a library of analogues with varying substituents on the pyridine ring could provide valuable structure-activity relationship data for any identified applications.

Development of Advanced Spectroscopic and Computational Characterization Techniques

A crucial step will be the thorough characterization of this compound using a suite of spectroscopic techniques. This experimental data should be complemented by computational studies, such as Density Functional Theory (DFT) calculations, to provide insights into its electronic structure, molecular orbitals, and predicted reactivity.

Table 1: Proposed Spectroscopic and Computational Characterization

| Technique | Information to be Gained |

| ¹H and ¹³C NMR | Structural elucidation and confirmation |

| FT-IR | Identification of functional groups (C=N, O-H) |

| UV-Vis Spectroscopy | Electronic transitions and chromophoric properties |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Definitive solid-state structure and intermolecular interactions |

| DFT Calculations | Optimized geometry, electronic properties, and spectroscopic predictions |

Innovation in Chemical Transformations and Reaction Mechanisms

Once synthesized, the reactivity of the oxime and pyridine moieties should be explored. Potential transformations could include the reduction of the oxime to an amine, its hydrolysis back to the aldehyde, or its use as a precursor for nitrile oxide cycloadditions. Mechanistic studies of these transformations would provide fundamental insights into its chemical behavior.

Further Investigation of Materials Science Applications and Coordination Chemistry

The nitrogen and oxygen atoms in this compound make it a promising candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). Research should be directed towards exploring its coordination behavior with various metal ions. The resulting complexes could be investigated for applications in catalysis, gas storage, or as luminescent materials.

Table 2: Potential Materials Science and Coordination Chemistry Research

| Research Area | Potential Application |

| Coordination with transition metals | Catalysis, magnetic materials |

| Formation of MOFs | Gas storage, separation |

| Luminescent metal complexes | Sensing, optoelectronics |

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-Dimethoxynicotinaldehyde oxime?

Methodological Answer: The synthesis typically involves reacting 5,6-Dimethoxynicotinaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate) in aqueous or ethanol media. Key parameters include:

- Molar ratio : 1:1.2 (aldehyde to hydroxylamine) for maximal yield .

- Temperature : Room temperature (20–25°C) to avoid side reactions like nitrile oxide formation .

- Reaction time : 10–30 minutes under optimized conditions .

Example Protocol:

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Hydroxylamine HCl | 1.2 equiv | NaOAc, H₂O/EtOH | ~80% |

| 5,6-Dimethoxynicotinaldehyde | 1.0 equiv | Stir, 25°C, 20 min |

Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to prevent over-oxidation .

Q. What analytical techniques are recommended for characterizing oxime derivatives?

Methodological Answer:

- GC-FTIR : Resolves geometric isomers (E/Z) via distinct ν(NO) stretches (1650–1680 cm⁻¹) and monitors dynamic isomerization under varying temperatures .

- NMR :

- ¹H NMR : Oxime proton (N–OH) appears at δ 10–12 ppm; methoxy groups at δ 3.8–4.0 ppm .

- ¹³C NMR : Aldehyde carbon (C=O) shifts from ~190 ppm to ~150 ppm upon oxime formation .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or NOH) .

Validation Tip: Compare experimental data with computational predictions (e.g., PubChem’s InChI key or SMILES) for structural verification .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for oxime formation and isomerization?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for oxime tautomerization (e.g., acetone oxime system) .

- Solvent Effects : Simulate aqueous vs. non-polar environments to predict equilibrium between oxime and nitroso intermediates .

- Key Parameters :

- Activation energy barriers (ΔG‡) for isomer interconversion.

- Hydrogen-bonding networks influencing stability .

Case Study: For formaldehyde oxime, computational models revealed a 15 kcal/mol barrier for water expulsion, explaining experimental observations of intermediate stability .

Q. What strategies validate the interaction of this compound with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for oxime-metal complexes .

- Molecular Docking : Map oxime interactions with hydrophobic pockets (methoxy groups) and catalytic metal ions (e.g., Zn²⁺) .

Validation Note: Use site-directed mutagenesis to confirm key residues involved in oxime binding .

Q. How do substituents (e.g., methoxy groups) influence the biological activity of nicotinaldehyde oximes?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Antimicrobial Activity : Compare 5,6-dimethoxy vs. 2-hydroxy-3-methoxy derivatives in disk diffusion assays .

- Solubility : Methoxy groups enhance hydrophilicity (logP reduction by ~0.5 units), improving bioavailability .

- Mechanistic Insights :

- Methoxy groups stabilize π-π stacking with aromatic residues in enzyme active sites .

- Electron-donating substituents (e.g., –OCH₃) increase oxime nucleophilicity, enhancing metal chelation .

Case Study: 2-Hydroxy-3-methoxybenzaldehyde oxime showed 50% higher antifungal activity than non-substituted analogs .

3. Data Contradiction Analysis

Issue: Conflicting reports on oxime stability under acidic conditions.

Resolution:

- suggests oximes form stable metal complexes in acidic media (pH 4–6) .

- notes hydrolysis to carbonyl derivatives at pH < 3 .

Methodological Guidance: Use buffered solutions (pH 5–7) for biological assays to balance stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.